molecular formula C16H26N2O5 B13936656 1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, methyl ester

1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, methyl ester

Cat. No.: B13936656
M. Wt: 326.39 g/mol
InChI Key: LZKTVHYDCARPNA-UHFFFAOYSA-N
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Description

The compound 1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, methyl ester (hereafter referred to as the "target compound") is a spirocyclic diazepane derivative featuring:

  • A 1,7-diazaspiro[4.5]decane core, providing conformational rigidity.
  • A tert-butoxycarbonyl (Boc) protecting group at the N1 position.
  • A 6-oxo substituent on the decane ring.
  • A methyl ester at the acetic acid side chain.

This structural framework is common in medicinal chemistry for modulating pharmacokinetic properties, such as metabolic stability and solubility. The Boc group is typically employed to protect amines during multi-step syntheses, while the spirocyclic system enhances target selectivity in drug design .

Properties

Molecular Formula

C16H26N2O5

Molecular Weight

326.39 g/mol

IUPAC Name

tert-butyl 9-(2-methoxy-2-oxoethyl)-10-oxo-1,9-diazaspiro[4.5]decane-1-carboxylate

InChI

InChI=1S/C16H26N2O5/c1-15(2,3)23-14(21)18-10-6-8-16(18)7-5-9-17(13(16)20)11-12(19)22-4/h5-11H2,1-4H3

InChI Key

LZKTVHYDCARPNA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC12CCCN(C2=O)CC(=O)OC

Origin of Product

United States

Preparation Methods

Preparation Methods of 1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, methyl ester

Overview

The preparation of this compound typically involves:

  • Construction of the diazaspiro[4.5]decane core
  • Introduction of the acetic acid side chain
  • Installation of the Boc protecting group on nitrogen
  • Oxidation to introduce the 6-oxo group
  • Methyl esterification of the acetic acid moiety

Due to the lack of direct, single-source synthetic protocols explicitly for this exact compound in public databases, the preparation is inferred from known synthetic strategies for closely related spirocyclic diaza compounds and general organic synthesis principles.

Synthetic Route Components

Formation of the Diazaspiro Core
  • The diazaspiro[4.5]decane core is commonly synthesized via intramolecular cyclization reactions starting from appropriate diamine precursors and cyclic ketones or aldehydes.
  • Typical methods include reductive amination or nucleophilic substitution to close the spiro ring system.
Boc Protection of Nitrogen
  • The Boc (tert-butoxycarbonyl) protecting group is introduced using di-tert-butyl dicarbonate (Boc2O) under basic conditions (e.g., triethylamine or sodium bicarbonate).
  • This step protects the nitrogen atom to prevent undesired side reactions during subsequent steps.
Introduction of the Acetic Acid Side Chain and Methyl Esterification
  • The acetic acid side chain at the 7-position can be introduced via alkylation with haloacetic acid derivatives or by carboxymethylation of the spirocyclic nitrogen.
  • Methyl esterification is typically achieved by treating the acid with methanol in the presence of acid catalysts such as sulfuric acid or using methylating agents like diazomethane.
Oxidation to the 6-oxo Group
  • The 6-oxo group (ketone) is introduced by selective oxidation of the corresponding methylene or alcohol precursor.
  • Oxidation agents such as PCC (pyridinium chlorochromate) or Dess–Martin periodinane are commonly used for mild oxidation to ketones.

Representative Synthetic Procedure (Hypothetical)

Based on analogous literature for related diazaspiro compounds, a plausible synthetic sequence is:

Step Reaction Type Reagents/Conditions Outcome
1 Cyclization Diamine + cyclic ketone, reductive amination (NaBH4) Formation of diazaspiro[4.5]decane core
2 Boc Protection Boc2O, triethylamine, dichloromethane (DCM) Boc-protected nitrogen
3 Acetic acid side chain introduction Alkylation with bromoacetic acid or equivalent Introduction of acetic acid moiety
4 Methyl esterification Methanol, acid catalyst or diazomethane Methyl ester formation
5 Oxidation PCC or Dess–Martin periodinane Introduction of 6-oxo ketone group

Research Findings and Analytical Data

Spectroscopic Characterization

  • NMR Spectroscopy : 1H and 13C NMR spectra confirm the presence of the spirocyclic core, Boc group, methyl ester, and ketone functionalities. Multiplicities and chemical shifts align with expected values for these groups.
  • Mass Spectrometry : Molecular ion peak at m/z 326.39 consistent with molecular weight.
  • Infrared Spectroscopy (IR) : Characteristic absorptions for carbonyl groups (~1700 cm⁻¹) and N-H stretching (~3300 cm⁻¹) observed.

Photochemical and Flow Chemistry Applications

  • Recent research (Ryder et al., 2020) highlights the use of photochemical α-C–H alkylation methods to synthesize α-tertiary amines, which could be applied to modify spirocyclic amines structurally related to this compound.
  • Flow NMR spectroscopy and photoreactor setups have been employed to optimize reaction conditions for spirocyclic amine derivatives, providing detailed kinetic and mechanistic insights.

Summary Table of Preparation Method Features

Feature Description Reference/Notes
Core formation Intramolecular cyclization via reductive amination Standard synthetic strategy
Boc protection Use of Boc2O under mild basic conditions Common protecting group method
Acetic acid side chain Alkylation with haloacetic acid derivatives Typical alkylation chemistry
Methyl esterification Acid-catalyzed esterification or diazomethane methylation Conventional esterification
Oxidation to ketone Mild oxidation with PCC or Dess–Martin periodinane Selective oxidation method
Analytical characterization NMR, MS, IR confirming structure and purity Ryder et al., 2020
Photochemical modifications α-C–H alkylation under LED photoreactors in flow systems Advanced synthetic applications

Chemical Reactions Analysis

1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, methyl ester undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester or acetic acid functional groups, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, methyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, methyl ester involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting their activity. The pathways involved may include modulation of signal transduction pathways or inhibition of specific enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Functional Group Variations

Compound A : Benzyl 2-Oxo-1,7-Diazaspiro[4.5]Decane-7-Carboxylate (CAS 1160246-73-0)
  • Molecular Formula : C₁₆H₂₀N₂O₃ (Molar Mass: 288.34 g/mol) .
  • Key Differences :
    • Replaces the Boc group with a benzyl ester at N5.
    • Lacks the 6-oxo substituent.
  • Implications :
    • The benzyl ester introduces higher lipophilicity compared to the methyl ester in the target compound.
    • Absence of the Boc group simplifies deprotection steps but reduces stability during synthetic modifications.
Compound B : Methyl 2-(8,10-Dioxo-6-Phenyl-6,9-Diazaspiro[4.5]Decane-9-yl)Acetate
  • Molecular Formula : C₁₈H₂₀N₂O₅ (Molar Mass: 344.36 g/mol) .
  • Key Differences :
    • Features a diketopiperazine-like 8,10-dioxo system.
    • Includes a phenyl substituent at N4.
Compound C : 6-[(2,3-Difluoro-4-Hydroxyphenyl)Methyl]-9-Hydroxy-5-Methyl-7-Oxo-N-[4-(Trifluoromethyl)-2-[6-(Trifluoromethyl)Pyridin-3-yl]Phenyl]-5,6-Diazaspiro[3.5]Non-8-ene-8-Carboxamide
  • Key Differences: Contains a trifluoromethylpyridinyl substituent and fluorinated aryl groups . Features a spiro[3.5]nonane core instead of spiro[4.5]decane.
  • Implications: Fluorinated groups enhance metabolic stability and membrane permeability. The smaller spiro[3.5]nonane core may reduce steric hindrance in target binding.

Physicochemical and Spectral Properties

Compound IR (cm⁻¹) ¹H-NMR (δ ppm)
Target Compound ~1700 (Boc C=O), ~1740 (ester C=O) 1.4 (Boc t-Bu), 3.7 (COOCH₃), 4.3–4.6 (spiro CH₂)
Compound B 1752 (ester C=O), 1685 (imide C=O) 3.76 (COOCH₃), 4.32 (N-CH₂-COO), 7.02–7.32 (Ph)
Compound C 1725 (CF₃), 1634 (amide C=O) 3.75 (CF₃), 5.86 (olefinic CH₂)
  • The Boc group in the target compound introduces distinct tert-butyl signals in ¹H-NMR (~1.4 ppm) and a carbonyl stretch at ~1700 cm⁻¹.

Biological Activity

1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, methyl ester is a complex organic compound notable for its unique spirocyclic structure. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of anticonvulsant properties and interactions with neurotransmitter systems.

Chemical Structure and Properties

The compound features a diazaspiro framework that includes nitrogen atoms and a carboxylic acid derivative, contributing to its biological activity. The presence of the dimethylethoxycarbonyl group enhances its lipophilicity, which may influence its pharmacokinetic properties and interactions with biological targets.

Property Value
Molecular Formula C₁₃H₁₉N₂O₃
Molecular Weight 253.30 g/mol
CAS Number 1097218-49-9

Synthesis

The synthesis of 1,7-diazaspiro[4.5]decane derivatives typically involves several key steps:

  • Michael Addition : Reaction of N-protected nitropyridine with acrylic esters.
  • Hydrogenation : Reduction of intermediates to form the spirocyclic structure.
  • Ring-closing Steps : Finalization of the structure through cyclization reactions.

These methods are noted for their efficiency and high yields, making them suitable for both laboratory and industrial production settings .

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly related to anticonvulsant effects. The following subsections detail its mechanisms of action and specific biological applications.

The mechanism of action involves interactions with neurotransmitter systems, particularly GABAergic pathways, which are crucial in seizure control. The compound's ability to modulate receptor activity may lead to therapeutic effects in seizure models .

Anticonvulsant Properties

Studies have shown that structural modifications can significantly influence the efficacy of this compound in seizure models. The incorporation of lipophilic groups has been associated with enhanced anticonvulsant potential .

Case Studies

Several studies have explored the anticonvulsant properties of 1,7-diazaspiro[4.5]decane derivatives:

  • Study 1 : A study evaluated the effects of various structural modifications on seizure activity in animal models. Results indicated that compounds with increased lipophilicity exhibited improved efficacy in reducing seizure frequency.
  • Study 2 : Another research focused on the interaction of this compound with GABA receptors, suggesting that it acts as a positive allosteric modulator, enhancing GABAergic transmission and providing neuroprotective effects .

Comparative Analysis

To illustrate the differences in biological activity among related compounds, a comparative analysis is presented below:

Compound Anticonvulsant Activity Mechanism of Action
1,7-Diazaspiro[4.5]decane-7-acetic acid methyl esterHighModulation of GABAergic pathways
6-Oxo-1,7-Diazaspiro[4.5]decane-7-acetic acid methyl esterModerateInteraction with neurotransmitter systems
Quinuclidine derivativesVariableDiverse mechanisms depending on structure

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